molecular formula C7H12ClN3 B596102 1-(Pyrrolidin-3-yl)-1h-imidazole hydrochloride CAS No. 1263284-62-3

1-(Pyrrolidin-3-yl)-1h-imidazole hydrochloride

Cat. No.: B596102
CAS No.: 1263284-62-3
M. Wt: 173.644
InChI Key: ZNHHFSDLKWVTLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyrrolidin-3-yl)-1h-imidazole hydrochloride is a compound that features a pyrrolidine ring fused with an imidazole ring, forming a unique structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolidin-3-yl)-1h-imidazole hydrochloride typically involves the construction of the pyrrolidine and imidazole rings followed by their fusion. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be synthesized from cyclic or acyclic precursors, while the imidazole ring can be formed through cyclization reactions involving aldehydes and amines .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and subsequent purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrrolidin-3-yl)-1h-imidazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

1-(Pyrrolidin-3-yl)-1h-imidazole hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-3-yl)-1h-imidazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Properties

IUPAC Name

1-pyrrolidin-3-ylimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c1-2-8-5-7(1)10-4-3-9-6-10;/h3-4,6-8H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHHFSDLKWVTLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2C=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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